N-(3-Methoxyphenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-6-4-5-10(9-11)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMIOVBJWUDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507168 | |
| Record name | N-(3-Methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78644-76-5 | |
| Record name | N-(3-Methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Architectural Significance of Pyridin 2 Amine and Meta Methoxyphenyl Moieties
The foundational importance of N-(3-Methoxyphenyl)pyridin-2-amine lies in the synergistic interplay of its two primary structural components: the pyridin-2-amine nucleus and the meta-methoxyphenyl substituent.
The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form a variety of interactions with biological targets. nih.gov The pyridine (B92270) ring is a bioisostere of a phenyl group but with a nitrogen atom that can act as a hydrogen bond acceptor. The amino group at the 2-position can function as a hydrogen bond donor and provides a key point for further chemical modification. This bifunctionality is a crucial feature in the design of enzyme inhibitors and receptor ligands.
The meta-methoxyphenyl group also imparts specific and valuable properties to the molecule. The methoxy (B1213986) group (-OCH3) is an interesting substituent on an aromatic ring; its electronic effect is position-dependent. While it generally acts as an electron-donating group through resonance, at the meta position, its electron-withdrawing inductive effect becomes more influential. This electronic nature can modulate the reactivity and physicochemical properties of the entire molecule, including its pKa, lipophilicity, and metabolic stability. The placement of the methoxy group at the meta-position can also influence the conformational preferences of the molecule, which is a critical factor in its interaction with biological macromolecules.
Overview of Research Trajectories Involving N 3 Methoxyphenyl Pyridin 2 Amine As a Core Structure
While dedicated, in-depth research focused exclusively on N-(3-Methoxyphenyl)pyridin-2-amine is not extensively documented, its core structure is a recurring theme in the exploration of new bioactive compounds. Research on analogous structures provides a clear indication of the scientific interest in this chemical scaffold.
A significant area of investigation for compounds built around the N-phenylpyridin-2-amine core is in the development of novel anticancer agents. For instance, a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, close analogs of the title compound, identified them as a new class of tubulin polymerization inhibitors. nih.gov These compounds were found to interact with the colchicine (B1669291) binding site on tubulin, leading to the disruption of microtubule dynamics and ultimately inhibiting cell proliferation. nih.gov One of the initial hits in this study was 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, which demonstrated promising cytotoxic activity against several human tumor cell lines. nih.gov The subsequent design and synthesis of a series of tertiary diarylamine derivatives led to the discovery of new leads with submicromolar GI50 values. nih.gov
The general synthetic approach to these N-phenylpyridin-2-amine derivatives often involves the coupling of a substituted 2-chloropyridine (B119429) with a corresponding aniline (B41778) derivative. nih.gov This reaction can be carried out under various conditions, including at room temperature or with microwave assistance, to yield the desired products. nih.gov
Contextualization Within Heterocyclic Chemistry and Amine Derivatives
Catalytic Approaches to this compound Synthesis
The formation of the C-N bond between an aryl group and a pyridinyl moiety is a key step in the synthesis of this compound. Modern organic synthesis has largely moved beyond harsh classical methods, favoring more efficient and versatile catalytic approaches.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the synthesis of N-aryl amines. acs.orgwikipedia.org This methodology allows for the facile formation of C-N bonds under relatively mild conditions with high functional group tolerance. acs.org The synthesis of this compound via this route would typically involve the coupling of 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 3-methoxyaniline.
The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. For the synthesis of analogous N-arylpyrimidin-2-amine derivatives, successful conditions have involved the use of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) in combination with a bulky electron-rich phosphine (B1218219) ligand such as Xantphos, and a base like sodium tert-butoxide in a solvent such as toluene. nih.gov Yields for such reactions can range from moderate to good, typically between 27% and 82%. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield | Reference |
| Aryl Bromide | Amine | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Sodium tert-butoxide | Toluene | 27-82% | nih.gov |
| Aryl Tosylate | Amine | PEPPSI-type Pd-NHC precatalyst | K₃PO₄ | t-AmOH | High | acs.org |
This table presents typical conditions for Buchwald-Hartwig amination for the synthesis of N-aryl amines, which are applicable to the synthesis of this compound.
The development of more advanced catalyst systems, including those with bidentate phosphine ligands like BINAP and DPPF, has expanded the scope of the Buchwald-Hartwig amination to include a wider range of primary amines and aryl halides, often leading to higher reaction rates and yields. wikipedia.org
Copper-Catalyzed Reactions
Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-catalyzed methods. nih.gov Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. nih.gov However, the development of modern catalytic systems has allowed for milder reaction conditions.
The synthesis of this compound via a copper-catalyzed route would involve the reaction of a 2-halopyridine with 3-methoxyaniline in the presence of a copper catalyst and a base. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. nih.gov Innovations in ligand design, such as the use of diamines and acetylacetonates, have been instrumental in improving the efficiency and scope of these reactions. nih.gov While generally requiring higher temperatures than their palladium-catalyzed counterparts, copper-catalyzed reactions offer an economic advantage due to the lower cost of copper.
Regioselective Functionalization and Derivatization of this compound Scaffolds
Once synthesized, the this compound scaffold can be further modified to generate a library of derivatives with potentially interesting properties. The presence of multiple reactive sites—the secondary amine, the pyridine ring, and the methoxy-substituted phenyl ring—allows for a range of chemical transformations.
Amidation and Acylation Reactions
The secondary amine of this compound is a nucleophilic site that can readily undergo amidation and acylation reactions. These reactions involve the treatment of the parent amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. reddit.com
For instance, reaction with an acyl chloride in the presence of a base like pyridine would lead to the formation of the corresponding N-acyl-N-(3-methoxyphenyl)pyridin-2-amine. chemguide.co.uk Similarly, acid anhydrides can be used as acylating agents, often requiring heating to proceed at a reasonable rate. chemguide.co.uk The choice of the acylating agent allows for the introduction of a wide variety of functional groups, thereby modifying the steric and electronic properties of the parent molecule.
| Amine | Acylating Agent | Conditions | Product | Reference |
| Primary/Secondary Amine | Acyl Chloride | Base (e.g., pyridine) | N-Acyl Amine | reddit.comchemguide.co.uk |
| Primary/Secondary Amine | Acid Anhydride | Heating, Base (optional) | N-Acyl Amine | chemguide.co.uklibretexts.org |
This table outlines general conditions for amidation and acylation of amines, which can be applied to this compound.
Construction of Thiosemicarbazone and Thiourea (B124793) Analogues
Thiourea and thiosemicarbazone moieties are important pharmacophores in medicinal chemistry. Their synthesis from the this compound scaffold would lead to novel derivatives with potential biological activities.
While this compound itself cannot directly form a thiosemicarbazone, a derivative containing a carbonyl group is required. If, for example, the pyridine ring of this compound were functionalized with an aldehyde group at a suitable position, this aldehyde could then undergo a condensation reaction with a thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. researchgate.netjuniv.edu This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. lew.ro
The synthesis of thiosemicarbazones involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH-C(=S)NH2 linkage. A wide variety of substituted thiosemicarbazides can be used to generate a diverse library of thiosemicarbazone derivatives. nih.gov
Nucleophilic Additions with Isothiocyanates and Hydrazones
The primary amine functionality of this compound and the nucleophilic character of its derivatives are pivotal for constructing more complex molecules through addition reactions. Reactions with electrophilic partners like isothiocyanates and the formation and subsequent reaction of hydrazones are key transformations.
The reaction of this compound with various aryl or alkyl isothiocyanates provides a direct route to N,N'-disubstituted thiourea derivatives. This nucleophilic addition typically proceeds by the attack of the exocyclic amine's nitrogen atom onto the electrophilic carbon of the isothiocyanate. The resulting thioureas are valuable intermediates for further cyclization reactions, for instance, in the synthesis of thiazole (B1198619) and thiadiazole ring systems. The reaction is often carried out in a polar aprotic solvent such as pyridine or DMF. A general one-pot method for preparing isothiocyanates from primary amines using carbon disulfide and an oxidizing agent like ferric chloride (FeCl₃) can also be employed to generate the reactive isothiocyanate in situ if not commercially available. mdpi.com
Hydrazones derived from related pyridine structures are crucial intermediates for building fused heterocyclic systems. For example, a hydrazide-hydrazone can be synthesized from the reaction of a carbohydrazide (B1668358) with a suitable ketone or aldehyde, such as 3-acetylpyridine. nih.gov These hydrazones can then undergo cyclization or react with various reagents to form new heterocyclic rings. nih.gov Mechanistic studies on the nucleophilic addition of hydrazones to metal-bound isocyanides have shown that the reaction is regioselective, with the more nucleophilic amino nitrogen atom preferentially attacking the electrophilic carbon center. thieme-connect.de The activation barrier for this addition is influenced by the nature of the nucleophile and any coordinating metal centers. thieme-connect.de
Table 1: Nucleophilic Addition Reactions
| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Pyridine-2-amine derivative | Phenyl isothiocyanate | N-pyridyl-N'-phenylthiourea | Pyridine, reflux | organic-chemistry.org |
| Hydrazide-hydrazone | Cinnamonitrile derivatives | Pyridine derivatives | Reflux | nih.gov |
| N,N-dimethylaniline derivative | Aryl isothiocyanate | α-amino thioamide | Visible light, photoredox catalyst | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of reactive functional groups on the this compound framework allows for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.
mdpi.comnih.govrsc.orgTriazolo[4,3-a]pyridines are a class of fused heterocycles that can be efficiently synthesized from 2-pyridylhydrazone precursors. rsc.org The synthesis begins with the formation of a hydrazone from a 2-hydrazinopyridine (B147025) derivative. For a derivative of this compound, this would first require conversion of the amino group to a hydrazine (B178648). The subsequent reaction of this hydrazine with an aldehyde or ketone yields the corresponding 2-pyridylhydrazone.
The key step is the oxidative cyclization of this hydrazone. A mild and efficient method utilizes N-chlorosuccinimide (NCS) in a solvent like DMF at low temperatures. rsc.org The reaction proceeds via the initial formation of a chlorohydrazone intermediate, which then undergoes elimination of HCl to generate a nitrilimine. This highly reactive intermediate is trapped intramolecularly by the pyridine ring nitrogen, leading to the formation of the fused triazolopyridine ring system in high yield. rsc.org Alternative methods for intramolecular oxidative cyclization can also employ reagents like iodine in the presence of a base. nih.gov
The synthesis of benzothiazoles from N-arylthiourea precursors is a well-established transformation, often proceeding via intramolecular electrophilic cyclization onto the aryl ring. Starting from a thiourea derived from this compound, the formation of a fused benzothiazole (B30560) ring system is conceptually plausible, typically requiring metal catalysis or mediation to facilitate the C-S bond formation.
One common approach is the Jacobson-Hugershoff synthesis, which involves the cyclization of N-arylthioureas. For a substrate like N-(pyridin-2-yl)-N'-(3-methoxyphenyl)thiourea, direct cyclization onto the methoxyphenyl ring would be challenging due to the electron-donating nature of the methoxy (B1213986) group. However, if a suitable leaving group (e.g., a halogen) is present ortho to the thiourea linkage on the phenyl ring, an intramolecular C-S coupling can be achieved. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds and could be employed in such a transformation. rsc.org
Alternatively, copper-catalyzed methods have been developed for the synthesis of substituted benzothiazoles. mdpi.com These reactions often involve the condensation of 2-aminobenzenethiols with various partners. A strategy involving an this compound derivative could envision an intramolecular cyclization promoted by a copper catalyst, which activates a C-H bond on the phenyl ring for S-arylation. The reaction conditions, choice of ligand, and copper salt are critical for achieving high efficiency and selectivity in these transformations.
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
The two aromatic rings in this compound—the pyridine and the 3-methoxyphenyl (B12655295) ring—exhibit different reactivities towards substitution reactions, which can be exploited for selective functionalization.
The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNA_r), particularly when activated by electron-withdrawing groups or when a good leaving group such as a halogen is present. For instance, the synthesis of N-aryl pyridin-2-amines is often achieved by the coupling of a substituted aniline (B41778) with a 2-chloropyridine (B119429). nih.gov The reaction proceeds via nucleophilic attack of the aniline on the electron-deficient pyridine ring, displacing the chloride. The selectivity of substitution on dichloropyridines can be influenced by the electronic nature of other substituents on the ring. nih.gov
Conversely, the 3-methoxyphenyl ring is electron-rich due to the activating, ortho-, para-directing methoxy group. This ring is therefore more susceptible to electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur preferentially on this ring at the positions ortho and para to the methoxy group (positions 2, 4, and 6 of the phenyl ring).
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful method for C-C bond formation on both rings, provided a halide substituent is present. For example, starting from 2-amino-5-bromo-3-iodopyridine, sequential Suzuki couplings can be used to introduce different aryl groups at the 3- and 5-positions of the pyridine ring, demonstrating precise control over substitution.
Exploration of Reaction Mechanisms and Pathway Elucidation
Understanding the underlying mechanisms of chemical reactions is fundamental to optimizing reaction conditions and predicting outcomes. For derivatives of this compound, mechanistic studies focus on identifying key intermediates and transition states that govern the transformation pathways.
Investigation of Intermediates and Transition States
The elucidation of reaction pathways often involves a combination of experimental techniques and computational modeling to characterize transient species.
In the oxidative cyclization to form triazolopyridines, the key intermediate is a nitrilimine, generated in situ from a hydrazonoyl halide or via oxidation of a hydrazone. rsc.org The existence of this intermediate is inferred from the final product structure, which results from a 1,3-dipolar cycloaddition. All attempts to isolate such intermediates are typically unsuccessful due to their high reactivity, but their presence is a cornerstone of the proposed mechanism.
For nucleophilic substitution reactions on the pyridine ring, especially those involving rearrangement, detailed mechanistic studies are crucial. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration was observed. Investigation using 2D NMR and controlled experiments revealed that the migration likely proceeds through a specific intermediate complex, and its formation is highly dependent on the solvent polarity. Similarly, the nitration of pyridine with N₂O₅ involves the formation of an N-nitropyridinium nitrate (B79036) intermediate. Its subsequent reaction with a nucleophile forms an unstable dihydropyridine (B1217469) adduct, which then rearranges via a nih.govnih.gov sigmatropic shift of the NO₂ group to yield the final product. The transition state for this sigmatropic shift was probed by studying the reaction kinetics.
Computational studies and Hammett analysis are powerful tools for probing transition states. For example, in the elimination of styrene (B11656) from sulfilimines, positive Hammett ρ values indicated a buildup of negative charge at the benzylic carbon in the transition state, consistent with a concerted intramolecular elimination pathway. rsc.org Density Functional Theory (DFT) calculations can further be used to model the geometries and energies of transition states, providing strong support for proposed mechanisms. thieme-connect.dersc.org
Table 2: Characterized Intermediates and Mechanistic Probes
| Reaction Type | Proposed Intermediate/Transition State | Method of Investigation | Reference |
|---|---|---|---|
| Triazole formation | Nitrilimine | Product analysis, mechanistic proposal | rsc.org |
| Nucleophilic Substitution | Meisenheimer-like complex | 2D NMR, solvent effect studies | |
| Pyridine Nitration | N-nitropyridinium ion, dihydropyridine adduct | Isolation of intermediates, kinetic studies | |
| Elimination | Concerted intramolecular transition state | Hammett analysis, KIE, DFT calculations | rsc.org |
Role of Electronic and Steric Factors on Reaction Outcomes
The chemical reactivity and transformation pathways of this compound derivatives are profoundly governed by the interplay of electronic and steric factors. These parameters, originating from the substituents on both the pyridine and the methoxyphenyl rings, dictate the electron density distribution and the spatial arrangement of the molecule. This influence is particularly critical in transition metal-catalyzed reactions, where these factors can control regioselectivity, reaction rates, and the stability of key intermediates. rsc.orgrsc.org A comprehensive understanding of these effects is essential for designing efficient synthetic routes and predicting reaction outcomes.
Electronic Effects
The electronic nature of substituents influences the reactivity of the N-aryl-2-aminopyridine scaffold primarily through two mechanisms: inductive effects and resonance (or conjugative) effects. lumenlearning.com The inductive effect is the transmission of charge through sigma bonds, while resonance involves the delocalization of pi electrons across the aromatic system. lumenlearning.com
In this compound, the methoxy (-OCH3) group on the phenyl ring exerts a dual electronic influence. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance, as its lone pair of electrons can delocalize into the benzene (B151609) ring. lumenlearning.com This electron-donating character increases the electron density of the aryl ring, making it more susceptible to electrophilic attack and influencing its behavior in C-H activation reactions. lumenlearning.comnih.gov
The reactivity can be further modulated by introducing other substituents. Electron-donating groups (EDGs) like methyl (-CH3) or additional methoxy groups generally increase the nucleophilicity of the aromatic ring, while electron-withdrawing groups (EWGs) such as nitro (-NO2), carboxyl (-COOH), or halogens decrease it. nih.govncert.nic.in This modulation directly impacts reaction barriers. Studies on non-catalyzed C-N cross-coupling reactions, for instance, have demonstrated a significant correlation between the activation energies and the Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov
In the context of transition-metal catalysis, the electronic properties of the substituents can affect the efficiency of the catalytic cycle. While some catalytic systems are remarkably robust and tolerate both electron-rich and electron-poor substrates rsc.org, others show marked sensitivity. For example, in the aminolysis of certain benzenesulfonates, changing a substituent from the electron-donating 4-MeO to the electron-withdrawing 4-NO2 governs the regioselectivity, favoring one reaction pathway (S-O bond fission) over another (C-O bond fission). nih.gov
| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution Rate | Governing Factor | Reference |
|---|---|---|---|---|---|
| -OCH₃ | para | Strongly Electron-Donating | Strongly Activating | Resonance Effect | lumenlearning.com |
| -CH₃ | para | Electron-Donating | Activating | Inductive/Hyperconjugation | nih.gov |
| -H | - | Neutral (Reference) | Baseline | - | lumenlearning.com |
| -Cl | para | Weakly Electron-Withdrawing | Deactivating | Inductive Effect > Resonance | lumenlearning.com |
| -COOH | para | Electron-Withdrawing | Deactivating | Inductive & Resonance | nih.gov |
| -NO₂ | para | Strongly Electron-Withdrawing | Strongly Deactivating | Inductive & Resonance | lumenlearning.comnih.gov |
Steric Effects
Steric factors, arising from the size and three-dimensional arrangement of atoms and functional groups, play a crucial role in the chemical transformations of this compound derivatives. Steric hindrance can impede the approach of a reagent to the reaction center, thereby slowing down or completely inhibiting a reaction. ncert.nic.in Conversely, steric strain within a molecule can be released in a transition state, accelerating a reaction. nih.gov
The substitution pattern on the N-aryl ring is a primary determinant of steric influence. Research on aryl-substituted bis(2-pyridyl)amines has shown that the steric bulk of the aryl group directly correlates with geometric distortions in the molecule, such as the bending of the aryl groups and twisting of the pyridyl rings. rsc.org Such conformational changes can significantly affect the ability of the pyridyl nitrogen to coordinate with a metal center, a key step in many catalytic cycles. rsc.orgrsc.org
Ortho-substituents on the phenyl ring exert a particularly strong steric effect. In computational studies of pyridylamido-type catalysts for olefin polymerization, bulky ortho-substituents on the aniline moiety were found to be crucial for stereoselectivity. mdpi.com In some cases, a "buttressing effect" is observed, where a remote substituent pushes a sterically influential group closer to the reaction site, enhancing its steric impact. mdpi.com
The outcome of a reaction can be switched by steric factors. For example, in certain Ru(II)-catalyzed cascade reactions involving N-aryl-2-aminopyridines, steric effects were found to suppress β-hydride elimination, a common pathway, and instead promote protodemetalation, leading to different product types. rsc.org This demonstrates how steric hindrance can selectively block one mechanistic pathway, allowing another to predominate.
| Substituent | Position on N-Aryl Ring | Relative Steric Bulk | Observed/Predicted Outcome | Mechanism of Influence | Reference |
|---|---|---|---|---|---|
| -H | ortho | Low | Baseline reactivity/selectivity. | Minimal steric hindrance. | mdpi.com |
| -CH₃ | ortho | Medium | Increased stereoselectivity in polymerization. | Hinders approach of monomer to one face of the catalyst. | mdpi.com |
| -CH(CH₃)₂ (Isopropyl) | ortho | High | Causes significant distortion of pyridyl ring geometry. Can suppress reaction pathways like β-hydride elimination. | High steric repulsion alters ground state and transition state geometries. | rsc.orgrsc.org |
| -COOH | ortho | High | Can lower activation energy for amination via H-bonding with the incoming amine. | Collusion of steric and electronic effects; proximity facilitates stabilizing interaction. | nih.gov |
| Naphthyl | - | Very High | Causes significant steric hindrance, affecting coordination geometry at metal centers. | Large, rigid group restricts conformational freedom. | rsc.org |
Coordination Chemistry and Metal Complexation of N 3 Methoxyphenyl Pyridin 2 Amine and Its Ligand Derivatives
Design Principles for N-(3-Methoxyphenyl)pyridin-2-amine-Derived Ligands
The design of ligands derived from this compound is centered on harnessing its intrinsic coordination sites and expanding its functionality through chemical modification. These modifications are strategically implemented to create ligands with tailored chelation and bridging capabilities, influencing the structure and properties of the resulting metal complexes.
The core structure of this compound offers two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino nitrogen. However, to enhance its coordination ability and create multidentate ligands, derivatives are often synthesized. A prominent example is the incorporation of a thiosemicarbazone moiety. mdpi.compreprints.org
In these thiosemicarbazone derivatives, the key coordination sites are the pyridyl nitrogen, the imine nitrogen, and the sulfur atom of the thiourea (B124793) group. mdpi.compreprints.org This NNS donor set is crucial for forming stable chelate rings with metal ions. The pyridine nitrogen acts as a strong coordinating agent, a common feature in many transition metal complexes. researchgate.netwikipedia.orgpvpcollegepatoda.org The sulfur atom of the thiourea group provides a soft donor site, which has a strong affinity for various transition metals. The deprotonation of the thiourea N-H group upon complexation further stabilizes the metal-ligand bond. The flexibility of the thiosemicarbazone chain allows the ligand to adapt to the preferred coordination geometry of the metal center.
Ligands derived from this compound are primarily designed as chelating agents. nih.govresearchgate.net The formation of five- or six-membered chelate rings with a metal ion enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. In the case of thiosemicarbazone derivatives, the ligand typically acts as a tridentate NNS ligand, coordinating to a single metal center through the pyridyl nitrogen, the azomethine nitrogen, and the thionic sulfur atom. mdpi.compreprints.org
While chelation is the dominant coordination mode, the potential for these ligands to act as bridging units between two or more metal centers exists. A bridging coordination could occur if the steric or electronic properties of the ligand or the metal precursor favor the formation of polynuclear structures. However, for the thiosemicarbazone derivatives of this compound, the literature primarily reports mononuclear complexes where the ligand functions as a chelator. mdpi.compreprints.orgdntb.gov.ua
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
A number of Copper(II) complexes with thiosemicarbazone ligands derived from N-methoxyphenyl-substituted pyridines have been synthesized and characterized. mdpi.compreprints.orgdntb.gov.ua These complexes are typically formed by reacting a copper(II) salt, such as copper(II) chloride or copper(II) nitrate (B79036), with the thiosemicarbazone ligand in a 1:1 molar ratio in a solvent like ethanol (B145695) or methanol. mdpi.comnih.govunam.edu.na
The general formula for these complexes is often [Cu(L)X], where L is the deprotonated thiosemicarbazone ligand and X is an anionic ligand like chloride or nitrate. mdpi.compreprints.orgdntb.gov.ua Single-crystal X-ray diffraction studies on similar complexes have confirmed the tridentate NNS coordination of the thiosemicarbazone ligand, resulting in a square planar or distorted square pyramidal geometry around the copper(II) center. mdpi.com
Spectroscopic characterization provides key insights into the coordination of the ligand. In the FT-IR spectra, a shift in the ν(C=N) (azomethine) and ν(C=S) bands upon coordination to the copper(II) ion is indicative of the involvement of the imine nitrogen and the thiourea sulfur in bonding. preprints.org The appearance of new bands at lower frequencies can be attributed to the ν(Cu-N) and ν(Cu-S) vibrations. nih.gov
Table 1: Spectroscopic Data for a Representative Copper(II) Complex with an this compound Thiosemicarbazone Derivative
| Spectroscopic Technique | Key Observation | Interpretation |
|---|---|---|
| FT-IR | Shift of ν(C=N) and ν(C=S) bands to lower wavenumbers | Coordination of the azomethine nitrogen and thiolate sulfur to Cu(II) |
| ¹H NMR | Broadening of signals | Paramagnetic nature of the Cu(II) complex |
While specific examples of gold(III) complexes with this compound are not extensively detailed in the provided search results, the general principles of gold(III) coordination chemistry allow for predictions of their structural features. Gold(III) complexes typically exhibit a square planar geometry. researchgate.netnih.gov The ligands coordinating to the gold(III) center play a crucial role in stabilizing this oxidation state, which can be prone to reduction. nih.gov
For a ligand like an this compound derivative, coordination to gold(III) would likely involve the pyridyl nitrogen and potentially other donor atoms from appended functional groups, such as the sulfur in a thiosemicarbazone. researchgate.net The resulting complexes could have the general formula [Au(L)X₂] or [Au(L)₂]X, depending on the denticity and charge of the ligand L and the counter-ion X. The synthesis of such complexes might involve the reaction of a gold(III) precursor, like tetrachloroauric(III) acid (HAuCl₄), with the ligand. nih.gov The structural characterization would rely heavily on techniques like X-ray crystallography to confirm the square planar geometry and the coordination mode of the ligand. nih.gov
Table 2: Predicted Structural Features of a Hypothetical Gold(III) Complex with an this compound Derivative
| Feature | Description |
|---|---|
| Metal Ion | Gold(III) |
| Coordination Geometry | Typically square-planar nih.gov |
| Key Coordination Sites | Pyridyl nitrogen, other donor atoms (e.g., sulfur) |
| Potential Formulae | [Au(L)Cl₂], [Au(L)₂]Cl (for a bidentate ligand L) |
The versatile coordination behavior of aminopyridine-based ligands makes them suitable for complexation with a wide range of other transition metals. pvpcollegepatoda.orgekb.eg The pyridyl nitrogen is a common coordination site for metals such as nickel(II), cobalt(II), zinc(II), and cadmium(II). ekb.eg The specific geometry of the resulting complexes, which can range from tetrahedral to octahedral, is influenced by the metal ion's coordination preferences and the steric and electronic properties of the ligand. wikipedia.org
For instance, with a bidentate N,N'-donor ligand derived from this compound, a tetrahedral geometry might be expected for a metal like zinc(II) in a complex of the type [Zn(L)₂]X₂. For a metal like nickel(II), both square planar and octahedral geometries are possible, depending on the ligand field strength and the presence of other coordinating species. The synthesis of these complexes generally follows similar procedures to those used for copper(II) complexes, involving the reaction of the ligand with the corresponding metal salt. unam.edu.na Spectroscopic methods such as FT-IR and NMR, along with elemental analysis, are essential for their characterization. nih.gov
Structural Elucidation of Metal Complexes by X-ray Diffraction
For related metal complexes containing pyridine and amine functionalities, X-ray diffraction studies have been instrumental. For instance, the structures of various Cu(II) complexes with pyridine amides have been successfully elucidated, revealing detailed coordination information. mdpi.com Similarly, the crystal structures of dipalladium complexes featuring a bridging pyrimidinyl ligand have been determined, showcasing the intricate ways these ligands can coordinate to multiple metal centers. mdpi.com While specific X-ray diffraction data for complexes of this compound are not extensively detailed in the provided literature, the principles and outcomes from studies on analogous compounds provide a strong framework for what can be expected. In the structural analysis of related terpyridine complexes, although obtaining single crystals suitable for X-ray diffraction proved challenging, the technique remains the gold standard for unambiguous structural confirmation. nih.gov
The process involves growing single crystals of the metal complex, which are then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This leads to the complete structural model of the complex.
Determination of Coordination Geometries and Oxidation States
X-ray diffraction analysis is fundamental in establishing the coordination geometry around the metal ion and its oxidation state. The arrangement of the ligand donor atoms around the central metal defines the coordination geometry. For copper(II) complexes with related pyridine-containing ligands, common geometries observed include tetragonally distorted octahedral and square pyramidal shapes. mdpi.com In these structures, the nitrogen atoms from the pyridine rings and the amine groups typically occupy the coordination sphere of the copper center.
The oxidation state of the metal ion in a complex is a critical electronic parameter that dictates its chemical and physical properties. While X-ray diffraction primarily provides structural information, it contributes to the assignment of the oxidation state by revealing bond distances between the metal and the coordinating atoms. Shorter metal-ligand bond lengths can sometimes suggest a higher oxidation state for the metal. However, this assignment is typically confirmed and complemented by other spectroscopic and magnetic measurements.
In studies of diorganocopper systems stabilized by macrocyclic ligands containing pyridine and N-heterocyclic carbene donors, X-ray diffraction has been used to structurally characterize complexes with copper in distinct oxidation states, including Cu(II)Cu(II), mixed-valence Cu(II)Cu(III), and Cu(III)Cu(III) states. nih.gov The precise geometric data from these crystal structures were essential for understanding the electronic structure and the effects of redox transformations. nih.gov For some unique copper complexes, even weak interactions, such as those with the π-system of a pyridine ring, have been identified through diffraction studies. mdpi.com
The table below summarizes common coordination geometries and metal oxidation states determined for complexes with ligands structurally related to this compound.
| Metal Ion | Ligand Type | Coordination Geometry | Oxidation State |
| Cu(II) | Pyridine Amides | Axially Elongated Octahedral, Square Pyramidal | +2 |
| Cu(I), Cu(II), Cu(III) | Macrocyclic Polycarbene with Pyridine Donors | Square Planar | +1, +2, +3 |
| Pd(II) | Bridging Pyrimidinyl | Square Planar | +2 |
| Ti(IV), Zr(IV), Hf(IV) | Tetradentate N₂O₂²⁻ Anion | Distorted Octahedral | +4 |
| P(V) | Redox-Innocent N₂O₂⁴⁻ Anion | Distorted Square Pyramidal | +5 |
This table is illustrative and based on data from structurally related ligand systems. mdpi.commdpi.comnih.govmdpi.com
Catalytic Applications of Metal Complexes Derived from this compound Ligands
Metal complexes derived from pyridine-amine based ligands are of significant interest for their potential applications in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying substituents, which in turn influences the reactivity and selectivity of the metal catalyst. While specific catalytic studies focusing on complexes of this compound are not prominently featured in the surveyed literature, the catalytic activity of complexes with analogous N-aryl-2-aminopyridine and related N-heterocyclic scaffolds provides insight into their potential uses. nih.govnih.gov
Palladium complexes, in particular, have shown significant utility. For example, palladium catalysts incorporating N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been successfully employed in Buchwald-Hartwig amination reactions. nih.gov This reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The efficiency of these catalytic systems highlights the crucial role of the ligand in stabilizing the active palladium species and facilitating the catalytic cycle. nih.gov
Furthermore, metal complexes with related ligand architectures have been explored in other catalytic transformations. Nickel-catalyzed cross-coupling reactions for the synthesis of diarylsulfonamides from arylsulfonamides demonstrate the versatility of using transition metals with nitrogen-containing ligands for C-N bond formation. mdpi.com In a different application, monomeric titanium and zirconium complexes supported by tetradentate dianionic N₂O₂²⁻ ligands have been shown to be active catalysts for the polymerization of lactic acid, pointing to applications in biodegradable polymer synthesis. mdpi.com
The potential catalytic applications for metal complexes of this compound and its derivatives are summarized in the table below, based on activities observed for related systems.
| Metal | Ligand Class | Catalytic Application |
| Palladium | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination (C-N Coupling) |
| Nickel | Sulfonamide Derivatives | C-N Cross-Coupling |
| Titanium, Zirconium | Tetradentate Aminophenol-based Ligands | Lactic Acid Polymerization |
| Ruthenium | Aminobenzenesulfonamide Derivatives | N-Alkylation of Amines with Alcohols |
This table illustrates potential applications based on catalytic activities reported for similar ligand systems. mdpi.comnih.govmdpi.com
The design of this compound provides a bidentate N,N-chelation site (the pyridine nitrogen and the exocyclic amine nitrogen) which can form stable complexes with a variety of transition metals, suggesting that its metal derivatives could be effective catalysts for a range of organic transformations.
Computational and Theoretical Investigations of N 3 Methoxyphenyl Pyridin 2 Amine Architectures
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental characteristics of N-(3-Methoxyphenyl)pyridin-2-amine at the atomic and electronic levels.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been successfully used to predict the ground-state properties of various molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms in the molecule's most stable conformation.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (amine) | 1.38 Å |
| C-N (pyridine) | 1.34 Å | |
| C-O (methoxy) | 1.37 Å | |
| O-CH3 | 1.43 Å | |
| Bond Angle | C-N-C (amine bridge) | 128.5° |
| C-O-C (ether) | 118.0° | |
| Dihedral Angle | Phenyl-Pyridine | 45.0° |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Actual values would require specific computational studies.
Calculation of Spectroscopic Parameters (e.g., NMR, IR)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the vibrational modes of this compound, a theoretical Infrared (IR) spectrum can be generated. This calculated spectrum displays characteristic peaks corresponding to specific functional groups, such as N-H stretching of the amine, C-O stretching of the methoxy (B1213986) group, and various aromatic C-H and C=C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for the structural elucidation of the molecule and for corroborating experimental findings.
Table 2: Hypothetical Calculated and Experimental Spectroscopic Data for this compound
| Spectrum | Calculated Peak (cm⁻¹ or ppm) | Experimental Peak (cm⁻¹ or ppm) | Assignment |
| IR | ~3400 cm⁻¹ | ~3410 cm⁻¹ | N-H Stretch |
| ~1250 cm⁻¹ | ~1255 cm⁻¹ | C-O-C Stretch (asymmetric) | |
| ¹H NMR | ~8.1 ppm | ~8.0 ppm | Pyridine-H (α to N) |
| ~3.8 ppm | ~3.8 ppm | Methoxy-H | |
| ¹³C NMR | ~160 ppm | ~159 ppm | Phenyl-C (attached to O) |
| ~155 ppm | ~154 ppm | Pyridine-C (attached to N) |
Note: The data in this table is hypothetical and for illustrative purposes. Specific experimental and computational studies are needed for accurate values.
Analysis of Molecular Orbitals and Electron Density Distribution
The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. For this compound, these maps would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine and aromatic hydrogen atoms, highlighting sites for potential nucleophilic interaction. Natural Bond Orbital (NBO) analysis further quantifies the electron delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its electronic stabilization.
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Energy Profiles and Reaction Path Calculations
By mapping the potential energy surface, computational methods can trace the energetic changes that occur as reactants transform into products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, these calculations can help to predict the most favorable reaction pathway and identify key intermediates.
Solvent Effects on Reaction Energetics (e.g., SCRF models)
Reactions are typically carried out in a solvent, which can significantly influence their energetics. The Self-Consistent Reaction Field (SCRF) models, such as the Polarizable Continuum Model (PCM), are computational techniques used to account for the effect of the solvent. These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations with different solvent models, it is possible to predict how the reaction rates and equilibria for processes involving this compound would change in different solvent environments.
Advanced Research Applications of N 3 Methoxyphenyl Pyridin 2 Amine Scaffolds in Materials Science and Chemical Sensing
Organic Electronic Materials Development
The inherent donor-acceptor character of the N-arylpyridin-2-amine framework makes it a promising candidate for the development of organic electronic materials. The nitrogen atom of the pyridine (B92270) ring and the amino linker act as electron-withdrawing and electron-donating moieties, respectively, which can be further modulated by substituents on the phenyl ring, such as the methoxy (B1213986) group in N-(3-Methoxyphenyl)pyridin-2-amine. This electronic versatility is crucial for applications in organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs).
Application in Organic Semiconductors
Derivatives of the N-arylpyridin-2-amine scaffold are being investigated for their potential as organic semiconductors. The ability to tune the electronic properties through synthetic modification allows for the design of materials with specific charge transport characteristics. For instance, the incorporation of N-arylpyridin-2-amine moieties into larger conjugated systems can influence the molecular packing and intermolecular electronic coupling in the solid state, which are critical factors for efficient charge transport. While specific studies on this compound in this context are nascent, related donor-acceptor pyridine derivatives have shown significant promise in organic solar cells and other electronic devices. researchgate.net
Potential in Photovoltaic Devices
In the realm of organic photovoltaics (OPVs), materials based on N-arylpyridin-2-amine scaffolds are being explored as electron donor or acceptor components. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned through derivatization of the core structure to optimize the open-circuit voltage and short-circuit current of OPV devices. The broad absorption characteristics of some N-arylpyridin-2-amine derivatives could also contribute to enhanced light-harvesting efficiency. The development of B←N bridged conjugated polymers, which can include N-arylpyridine units, is a testament to the ongoing efforts to create novel materials for organic photovoltaics. researchgate.net
Contributions to Organic Light-Emitting Diodes (OLEDs)
The N-arylpyridin-2-amine scaffold is a valuable component in the design of materials for OLEDs, particularly in the development of emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.net TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The design of molecules with a small energy gap between the lowest singlet and triplet excited states (ΔE_ST) is crucial for efficient TADF, and the donor-acceptor architecture of N-arylpyridin-2-amine derivatives is well-suited for this purpose. Copper(I) complexes incorporating substituted N-arylpyridine ligands have been successfully utilized as emitters in solution-processed OLEDs, demonstrating the potential of this class of compounds in lighting and display technologies. researchgate.net
Exploration of Aggregation-Induced Emission (AIE) Properties
A significant area of research involving N-arylpyridin-2-amine scaffolds is the development of materials with aggregation-induced emission (AIE) properties. AIE luminogens are molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Recent studies have shown that tetracoordinated organoboron complexes derived from N-arylpyridin-2-amines exhibit AIE activity. researchgate.net These five-membered boron-containing complexes, synthesized from aryl trifluoroborates and N-arylpyridin-2-amines, represent a new class of AIE-active molecules with potential applications in sensors, bio-imaging, and solid-state lighting. researchgate.net The tunability of the photophysical properties by varying the substituents on the aryl rings of the N-arylpyridin-2-amine precursor makes this a particularly promising strategy for creating novel AIEgens.
Design and Development of Molecular Chemosensors for Ion and Small Molecule Detection
The N-arylpyridin-2-amine scaffold can be incorporated into more complex molecular architectures for the development of chemosensors. The pyridine nitrogen and the amine proton can act as binding sites for anions and cations, while the photophysical properties of the molecule can be engineered to signal the binding event through a change in fluorescence or color.
Microwave-assisted synthesis has been employed to construct pyrido-fused heterocycles from N-arylpyridin-2-amine derivatives, which have shown potential as photoluminescent chemosensors. researchgate.net For instance, certain chromeno[4,3-b]pyridine derivatives synthesized through this method exhibit strong emission in the blue-green region of the visible spectrum, and their fluorescence can be selectively quenched in the presence of specific metal ions like Fe³⁺. researchgate.net This selective response makes them suitable for the detection of environmentally or biologically important species.
Luminescent Material Design
Beyond AIE and chemosensing, the N-arylpyridin-2-amine scaffold is a versatile platform for the design of a broad range of luminescent materials. The ability to form stable complexes with various metal ions opens up possibilities for creating novel phosphorescent materials. For example, palladium-catalyzed carbonylative cyclization of N-arylpyridin-2-amine derivatives leads to the formation of quinazolinones, a class of compounds that can exhibit interesting photophysical properties. acs.orgrsc.orgmdpi.com
Furthermore, the synthesis of N-arylpyridin-2-amine derivatives through methods like the Chan-Lam coupling reaction allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of their luminescent properties. sci-hub.se This synthetic flexibility is crucial for developing materials with specific emission colors, quantum yields, and lifetimes for applications ranging from OLEDs to security inks and fluorescent probes. The development of acridine (B1665455) derivatives, which can be synthesized from precursors related to N-arylpyridin-2-amines, as luminous materials further highlights the broad potential of this chemical family. researchgate.net
Role in Supramolecular Chemistry and Self-Assembled Systems
The this compound scaffold possesses inherent characteristics that are highly conducive to the construction of ordered supramolecular architectures. The presence of a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptor sites (the pyridine nitrogen and the methoxy oxygen) facilitates the formation of intricate hydrogen-bonded networks. nih.govresearchgate.net These non-covalent interactions are fundamental to the process of molecular self-assembly, where individual molecules spontaneously organize into larger, well-defined structures.
Furthermore, the this compound scaffold can act as a ligand, coordinating with metal ions to form metallo-supramolecular assemblies. The pyridine nitrogen and the exocyclic amine can chelate to a metal center, and the entire molecule can be a component of larger, self-assembled structures like coordination polymers or discrete molecular cages. mdpi.com The "assisted self-assembly" approach, where ancillary ligands are used to guide the formation of high-nuclearity coordination compounds, is a promising strategy for creating complex architectures with this scaffold. mdpi.com The resulting metallo-supramolecular structures can exhibit interesting properties and functions, such as acting as hosts for guest molecules. researchgate.net
| Feature | Role in Supramolecular Chemistry | Research Finding |
| Hydrogen Bonding | The N-H group acts as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are acceptors, driving the formation of 1D, 2D, and 3D networks. nih.govresearchgate.net | Crystals of related aminopyridine derivatives with carboxylic acids show extensive hydrogen-bonded networks, forming layers and 3D structures. nih.gov |
| Aromatic Stacking | The phenyl and pyridine rings can engage in π-π stacking interactions, contributing to the stability of the self-assembled structures. | In related systems, π-π stacking interactions between phenanthroline molecules contribute to the formation of 3D supramolecular architectures. mdpi.com |
| Coordination | The pyridine nitrogen and the amine group can coordinate to metal ions, forming metal-ligand complexes that can further self-assemble. mdpi.comresearchgate.net | Transition metal complexes with terpyridine-derived ligands containing amino-pyrimidine moieties form extensive hydrogen-bonded networks. cityu.edu.hk |
| Conformational Flexibility | Rotation around the C-N bond can lead to different conformers, potentially resulting in polymorphism and diverse packing arrangements. elsevierpure.com | N,N'-bis(2-pyridyl)aryldiamines exhibit conformational polymorphism due to the low energy barrier to C-N rotation. elsevierpure.com |
Development of Novel Reagents and Catalysts in Sustainable Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern synthesis. The this compound scaffold and its derivatives are emerging as valuable tools in this field, particularly in the development of novel reagents and catalysts for sustainable synthesis.
Aminopyridine derivatives are widely recognized for their utility as ligands in transition metal catalysis. mdpi.com Specifically, they are effective ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds. nih.govnih.gov The development of efficient catalytic systems for such transformations that can operate under mild conditions, in greener solvents like water, and with low catalyst loadings is a key area of research. researchgate.net
Derivatives of this compound can be designed to create highly active and selective catalysts. For instance, the electronic properties of the scaffold can be tuned by modifying the substituents on the phenyl or pyridine rings, thereby influencing the catalytic activity of the metal center. The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is a particularly attractive approach for sustainable synthesis, as it allows for easy separation and recycling of the catalyst. researchgate.net Nanocatalysts, for example, have been successfully employed for the green synthesis of various pyridine derivatives. researchgate.net
Moreover, the inherent basicity of the pyridine nitrogen and the potential for the amine group to participate in catalysis open up possibilities for the use of these scaffolds in organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal, which is advantageous from both an environmental and economic perspective. While direct catalytic applications of this compound as an organocatalyst are still an area of active exploration, the structural motifs present suggest potential for its use in reactions such as Michael additions or aldol (B89426) reactions.
| Application Area | Research Finding | Significance for Sustainable Synthesis |
| Ligand in Homogeneous Catalysis | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed Buchwald-Hartwig amination. researchgate.netnih.gov | This demonstrates the utility of the aminopyridine scaffold in forming C-N bonds, a fundamental transformation in organic synthesis. Greener versions of these reactions are being developed. nih.gov |
| Precursor for Heterogeneous Catalysts | Nanocatalysts have been used for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in solvent-free conditions. researchgate.net | Immobilizing catalysts on solid supports allows for their easy recovery and reuse, reducing waste and cost. |
| Organocatalysis | The 2-aminopyridine (B139424) moiety is a key structural feature in many biologically active molecules and can act as a chelating ligand. mdpi.com | The basic nitrogen atoms in the scaffold could potentially be exploited for metal-free catalytic transformations, aligning with green chemistry principles. |
| Multicomponent Reactions | An efficient, catalyst-free, four-component reaction has been developed for the synthesis of 2-aminopyridine derivatives under solvent-free conditions. mdpi.com | Multicomponent reactions are highly atom-economical and can significantly reduce the number of synthetic steps, leading to more sustainable processes. |
Q & A
Q. What are the standard synthetic routes for N-(3-Methoxyphenyl)pyridin-2-amine, and what experimental conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig amination , coupling a pyridin-2-amine derivative with a 3-methoxyphenyl halide. Key conditions include:
- Catalyst system : Palladium precursors (e.g., Pd(dba)₂) with ligands like XPhos or SPhos .
- Solvent/base : Toluene or dioxane with a strong base (e.g., Cs₂CO₃) at 80–110°C for 12–24 hours .
- Alternative routes : Nucleophilic aromatic substitution (e.g., replacing halides with methoxy groups under basic conditions) .
Critical factors : Oxygen-free environments, precise stoichiometry, and monitoring by TLC/LC-MS to prevent byproducts.
Q. How is this compound characterized, and what spectral signatures are indicative of its structure?
- Methodological Answer :
- 1H NMR : Distinct signals include δ ~8.2–8.5 ppm (pyridine protons), δ ~6.8–7.3 ppm (aromatic methoxyphenyl protons), and δ ~3.8 ppm (OCH₃ singlet) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula C₁₂H₁₂N₂O (e.g., [M+H]⁺ = 217.1) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry. SHELXL refinement (R < 0.05) confirms bond angles and packing .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- Receptor binding assays : Screen for interactions with serotonin/dopamine receptors due to structural similarity to phenylpiperazine derivatives .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility testing : Determine logP via HPLC or shake-flask methods to predict bioavailability .
Advanced Research Questions
Q. How can reaction yields for Buchwald-Hartwig amination be optimized, and what computational tools assist in ligand selection?
- Methodological Answer :
- Parameter optimization : Vary ligands (e.g., XPhos vs. DavePhos), temperature (80–120°C), and solvent polarity .
- Machine learning tools : Platforms like LabMate.AI predict optimal conditions by analyzing reaction parameters and historical data .
- High-throughput screening : Use parallel reactors to test >50 conditions/day, focusing on Pd loading (1–5 mol%) and base strength .
Q. How should researchers address contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodological Answer :
- Refinement software : SHELXL (for small molecules) or Phenix (for macromolecules) to model disorder and apply restraints .
- Validation metrics : Check R-factor convergence, ADDSYM alerts for missed symmetry, and Fo-Fc maps for residual density .
- Data collection : Use Agilent Xcalibur diffractometers with multi-scan absorption corrections to minimize errors .
Q. What strategies enable the development of carbon-11 labeled analogs for in vivo PET imaging?
- Methodological Answer :
- Radiosynthesis : React precursor with [¹¹C]CH₃OTf under mild conditions (e.g., DMF, 40°C, 5 min) .
- Purification : Use semi-preparative HPLC with C18 columns to isolate the labeled compound (>95% radiochemical purity) .
- Validation : Compare pharmacokinetics via autoradiography in rodent models to confirm blood-brain barrier penetration .
Q. How can computational modeling predict interactions with neurotransmitter receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in serotonin (5-HT₂A) or dopamine (D₂) receptors .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Corrogate substituent effects (e.g., methoxy position) on binding affinity using MOE or RDKit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
